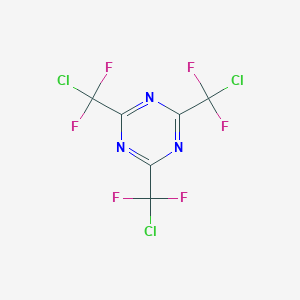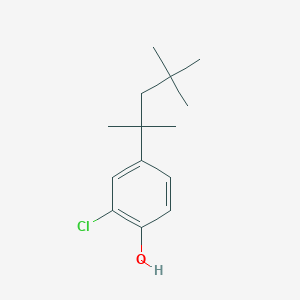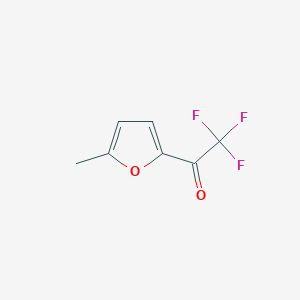
Sodium hydrogen adipate
Descripción general
Descripción
Sodium hydrogen adipate, also known as monosodium adipate, is an organic compound with the chemical formula C6H9NaO4. It is the sodium salt of adipic acid, which is a dicarboxylic acid. This compound is commonly used as a buffering agent and acidity regulator in various industrial and food applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium hydrogen adipate is typically synthesized by the neutralization of adipic acid with sodium hydroxide. The reaction is as follows:
C6H10O4 (adipic acid) + NaOH (sodium hydroxide) → C6H9NaO4 (sodium hydrogen adipate) + H2O (water)
This reaction is usually carried out in an aqueous solution at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of sodium hydroxide to an aqueous solution of adipic acid. The reaction mixture is then stirred and allowed to react completely. The resulting solution is concentrated and crystallized to obtain pure this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although it is relatively stable under normal conditions.
Reduction: It is not commonly involved in reduction reactions.
Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of various oxidized derivatives of adipic acid.
Substitution: Substitution reactions can produce different metal adipates depending on the cation used.
Aplicaciones Científicas De Investigación
Sodium hydrogen adipate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions and processes.
Biology: It serves as a pH regulator in biological experiments and cell culture media.
Medicine: this compound is used in pharmaceutical formulations to maintain the stability and efficacy of active ingredients.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The primary mechanism of action of sodium hydrogen adipate is its ability to act as a buffering agent. It helps maintain a stable pH in solutions by neutralizing excess acids or bases. This buffering action is crucial in various chemical and biological processes where pH stability is essential.
Molecular Targets and Pathways: this compound does not have specific molecular targets or pathways as it primarily functions as a pH regulator. Its action is based on the chemical equilibrium between adipic acid and its sodium salt form.
Comparación Con Compuestos Similares
Sodium adipate (disodium adipate): This compound is the disodium salt of adipic acid and has similar buffering properties.
Potassium adipate: The potassium salt of adipic acid, used for similar purposes as sodium hydrogen adipate.
Calcium adipate: The calcium salt of adipic acid, also used as a buffering agent and acidity regulator.
Uniqueness: this compound is unique in its specific buffering capacity and solubility properties compared to other adipate salts. Its ability to maintain pH stability in various environments makes it particularly valuable in both scientific research and industrial applications.
Propiedades
IUPAC Name |
sodium;6-hydroxy-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.Na/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGGIOPQLKEIGC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CC(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940524 | |
| Record name | Sodium 5-carboxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18996-34-4 | |
| Record name | Sodium hydrogen adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018996344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 5-carboxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogen adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)
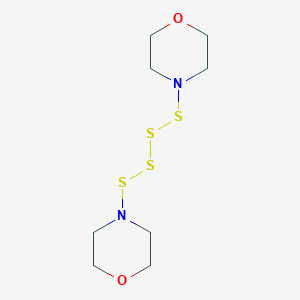


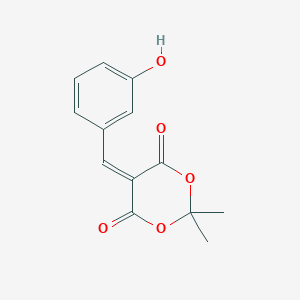
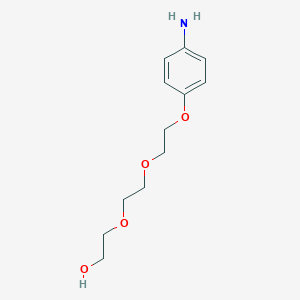

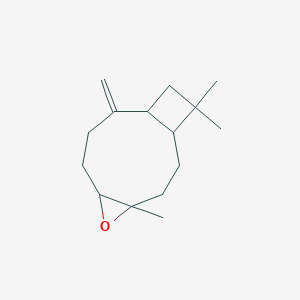
![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)
![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)
